4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Overview
Description
This compound is a derivative of dibenzo[b,f][1,4]oxazepine . It is a selective inhibitor of the Dopamine D2 receptor . It is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Synthesis Analysis
The synthesis of this compound involves the use of certain compounds and pharmaceutically acceptable salts of a specific formula . The variables R1-R4, n, and L are defined in the patent . The synthesis also involves the resolution of racemates, which can be accomplished by conventional methods such as crystallization in the presence of a resolving agent, or chromatography, using, for example, a chiral HPLC column .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. It is a derivative of dibenzo[b,f][1,4]oxazepine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The synthesis involves the use of certain compounds and pharmaceutically acceptable salts of a specific formula .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- A study led by Bing Li et al. developed an organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, forming cyclic amines with chiral tetrasubstituted C‒F stereocenters. This process was catalyzed by a bifunctional Cinchona alkaloid-derived thiourea catalyst and proposed a feasible reaction mechanism (Li, Lin, & Du, 2019).
- Research by Lina M Acosta Quintero et al. described the concurrent formation of halogeno-substituted dibenzo[b,e]azepines and dibenzo[b,f]azocines, which form the core of various bioactive compounds. The study also detailed the conversion of these compounds to other derivatives and analyzed their crystal structures, revealing intricate molecular linkages (Quintero et al., 2019).
Catalysis and Reaction Mechanisms
- A paper by L. D. Munck et al. detailed a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines. The study reported the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with high yields and enantioselectivities, providing a novel approach to obtaining these derivatives (Munck et al., 2017).
- G. More and B. Bhanage reported the first instance of asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds using an (R,R)-Ru-Ts-DPEN complex. The reaction yielded biologically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepines with exceptional conversion rates and high enantioselectivity in water, an environmentally benign solvent (More & Bhanage, 2017).
Mechanism of Action
Properties
IUPAC Name |
4-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O4S/c20-12-5-8-14(9-6-12)27(24,25)22-13-7-10-17-15(11-13)19(23)21-16-3-1-2-4-18(16)26-17/h1-11,22H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFXHHZVISOXHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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